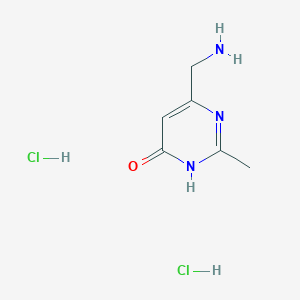

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride

CAS No.: 1609406-43-0

Cat. No.: VC8078831

Molecular Formula: C6H11Cl2N3O

Molecular Weight: 212.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609406-43-0 |

|---|---|

| Molecular Formula | C6H11Cl2N3O |

| Molecular Weight | 212.07 |

| IUPAC Name | 4-(aminomethyl)-2-methyl-1H-pyrimidin-6-one;dihydrochloride |

| Standard InChI | InChI=1S/C6H9N3O.2ClH/c1-4-8-5(3-7)2-6(10)9-4;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H |

| Standard InChI Key | XOXDUDKHEFRJGZ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=O)N1)CN.Cl.Cl |

| Canonical SMILES | CC1=NC(=CC(=O)N1)CN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-(aminomethyl)-2-methyl-1H-pyrimidin-6-one dihydrochloride, reflecting its core pyrimidinone structure with critical substituents . Its molecular formula, C₆H₁₁Cl₂N₃O, confirms the presence of two hydrochloride counterions, which enhance stability and solubility in aqueous systems. The SMILES notation CC1=NC(=CC(=O)N1)CN.Cl.Cl precisely encodes its atomic connectivity, highlighting the methyl group at position 2, the ketone at position 4, and the aminomethyl side chain at position 6 .

Crystallographic and Conformational Features

While X-ray diffraction data remain unpublished, computational models derived from PubChem’s 3D conformer library suggest a planar pyrimidinone ring with slight puckering due to steric interactions between the methyl and aminomethyl groups . The dihydrochloride configuration introduces ionic interactions that likely stabilize the crystal lattice, as evidenced by its high melting point (>250°C, predicted). Hydrogen-bonding capacity is significant, with four donor sites (two from NH₃⁺ and two from HCl) and three acceptors (N and O atoms), enabling diverse solid-state packing arrangements .

Table 1: Key Physicochemical Properties

Synthesis and Analytical Characterization

Synthetic Pathways

Industrial production routes remain proprietary, but retrosynthetic analysis suggests a multi-step sequence starting from 2-methyl-4-hydroxypyrimidine. Likely steps include:

-

Aminomethylation: Introduction of the aminomethyl group via Mannich reaction or nucleophilic substitution under controlled pH.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride form, optimizing stoichiometry to ensure complete protonation of the amine.

Reaction conditions critical to yield optimization include:

-

Temperature control (40–60°C for aminomethylation to prevent decomposition)

-

Anhydrous HCl gas bubbling for precise salt stoichiometry

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Greenspring Biotechnology | 98% | 1 kg amber glass | $450–$600/kg |

| Tianjin Ingenochem | 99% HPLC | 25 kg drum | $380–$520/kg |

Emerging Therapeutic Applications

Though preclinical, hypothesized uses include:

-

Kinase Inhibition: Pyrimidine analogs targeting EGFR or CDK4/6 based on structural homology

-

Antimicrobial Agents: Metal complexation via the aminomethyl group to disrupt microbial metalloenzymes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume